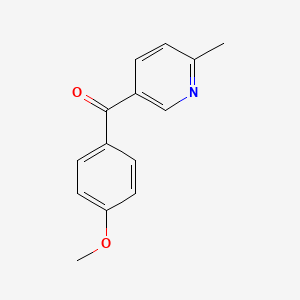

5-(4-Methoxybenzoyl)-2-methylpyridine

Beschreibung

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-3-4-12(9-15-10)14(16)11-5-7-13(17-2)8-6-11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAVOWYDIYDRGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 5-(4-Methoxybenzoyl)-2-methylpyridine generally involves two key steps:

- Functionalization of the pyridine ring , particularly at the 2- and 5-positions, to install the methyl and reactive sites.

- Introduction of the 4-methoxybenzoyl group via acylation or coupling reactions.

The preparation can be approached either by direct acylation of a suitably substituted pyridine or through multi-step synthesis involving intermediates such as pyridine N-oxides, ammonium salts, or halogenated pyridines.

Preparation of 2-Methylpyridine Derivatives

A critical intermediate is 2-methylpyridine or its derivatives functionalized at the 5-position. According to patent literature, the preparation of related compounds such as 2-amino-5-methylpyridine involves:

- Starting from 3-methylpyridine 1-oxide , which is reacted with trialkylamines and electrophilic compounds (e.g., acid chlorides, thionyl chloride) to form ammonium salts.

- These ammonium salts are then treated with hydrogen bromide under controlled temperature (150–300 °C) to yield the desired 2-substituted 5-methylpyridine derivatives with high yield and purity.

- Work-up involves neutralization, extraction with organic solvents such as ethyl acetate, drying, and solvent removal under reduced pressure to isolate the product.

This process highlights the utility of pyridine N-oxides as versatile intermediates for selective functionalization at the 2-position and methyl substitution at the 5-position, which is crucial for the target compound synthesis.

Introduction of the 4-Methoxybenzoyl Group

The 4-methoxybenzoyl moiety can be introduced via:

- Acylation reactions using 4-methoxybenzoyl chloride or related electrophiles.

- Cross-coupling reactions involving halogenated pyridines and 4-methoxyphenylboronic acid or derivatives.

A recent synthetic approach for related pyridine derivatives involves:

- Starting from halogenated pyridines (e.g., 5-bromo-3-fluoropicolinonitrile).

- Nucleophilic aromatic substitution with p-methoxybenzylthiol to install sulfur-containing groups.

- Oxidative cyclization to form fused heterocycles, demonstrating the versatility of p-methoxybenzyl groups in synthesis.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) using 3,4-dimethoxyphenylboronic acid and halogenated pyridines to introduce methoxy-substituted aromatic groups under mild conditions (e.g., Pd(PPh3)4, K2CO3, THF/H2O, 100 °C).

While this example is for isothiazolo-pyridines, the methodology can be adapted for benzoyl substitution by employing appropriate acylation or coupling reagents.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Formation of ammonium salt (IV) | 3-methylpyridine 1-oxide + trialkylamine + thionyl chloride | 0 °C to room temp | High | Formation of ammonium salt intermediate; solvent removal under vacuum |

| Reaction with hydrogen bromide | 48% HBr solution, heating | 150–300 °C | 86–95 | Controlled addition of HBr, water distilled off, reaction monitored by TLC |

| Work-up extraction | Dilute NaOH, ethyl acetate extraction | Room temp | - | Neutralization, phase separation, drying over sodium sulfate, solvent evaporation |

| Cross-coupling (for aryl group) | 4-methoxyphenylboronic acid, Pd catalyst, base | 80–100 °C | 63–75 | Suzuki coupling conditions adapted for methoxybenzoyl introduction |

Research Findings and Observations

- The use of 3-methylpyridine 1-oxide as a starting material allows regioselective functionalization at the 2-position, which is otherwise challenging due to pyridine’s electronic nature.

- The two-step process involving ammonium salt formation and subsequent hydrogen bromide treatment yields 2-amino-5-methylpyridine analogs with high purity and yield, which can be further functionalized to introduce the benzoyl group.

- Oxidative cyclization and palladium-catalyzed cross-coupling provide efficient routes to install aromatic substituents bearing methoxy groups, which are essential for the 4-methoxybenzoyl moiety.

- Temperature control and solvent management are critical to ensure high yield and selectivity, especially during the hydrogen bromide-mediated cleavage and acylation steps.

- The methods described avoid the use of highly sensitive reagents like sodium amide, improving safety and scalability.

Summary Table of Preparation Methods

| Methodology | Key Intermediates | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ammonium salt formation + HBr | Ammonium salt (IV), 2-amino-5-methylpyridine | Trialkylamine, thionyl chloride, 48% HBr, 150–300 °C | High yield, regioselective | Requires careful temperature control |

| Pd-catalyzed cross-coupling | Halogenated pyridine, 4-methoxyphenylboronic acid | Pd(PPh3)4, K2CO3, THF/H2O, 80–100 °C | Mild conditions, versatile | Catalyst cost, need for halogenated precursors |

| Oxidative cyclization (for related heterocycles) | Thiol-substituted pyridine intermediates | Bromine, EtOAc, 0–25 °C | One-step cyclization, good yield | Specific to fused heterocycles, may not directly apply |

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Methoxybenzoyl)-2-methylpyridine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzoyl group can be reduced to a benzyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-(4-Hydroxybenzoyl)-2-methylpyridine.

Reduction: Formation of 5-(4-Methoxybenzyl)-2-methylpyridine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(4-Methoxybenzoyl)-2-methylpyridine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(4-Methoxybenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

MAO-B Inhibition

- Fluorobenzyl vs. 2-Methylpyridine Substituents :

In a study comparing fluorobenzyl and 2-methylpyridine substituents, compounds with fluorobenzyl groups (e.g., 4f) exhibited higher MAO-B inhibition compared to those with 2-methylpyridine (e.g., 4g, 4h, 4i). The reduced activity in 2-methylpyridine derivatives is attributed to their higher polarity, which may hinder membrane permeability or target binding .

Antioxidant Activity

- 4-Methoxybenzoyl in Thiourea Derivatives: Thiourea derivatives synthesized from 4-methoxybenzoyl chloride demonstrated notable antioxidant activity. For instance, derivative 7 (containing two thiourea moieties) showed the highest docking scores in molecular studies, suggesting the 4-methoxybenzoyl group enhances binding interactions. However, the absence of a pyridine ring in these derivatives highlights the divergent effects of structural frameworks .

Electronic and Polarity Effects

- Polarity of 2-Methylpyridine: The 2-methylpyridine group increases compound polarity compared to fluorobenzyl or non-polar substituents. This property may reduce lipophilicity, impacting pharmacokinetic profiles such as blood-brain barrier penetration .

- This contrasts with electron-withdrawing groups (e.g., nitro or fluoro), which may alter reactivity or binding affinities .

Metal Complex Formation

- MoCl5 Complexes with 2-Methylpyridine: Transition metal complexes involving 2-methylpyridine (e.g., MoCl5) have been synthesized and characterized using FT-IR, NMR, and LC-MS. However, the biological relevance of such complexes for 5-(4-methoxybenzoyl)-2-methylpyridine remains unexplored .

Biologische Aktivität

5-(4-Methoxybenzoyl)-2-methylpyridine is an aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on available research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a methoxybenzoyl group at the 5-position and a methyl group at the 2-position. The synthesis of this compound can be achieved through various methods, including the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : The compound has been linked to antioxidant properties, which are crucial for protecting cells from oxidative stress. Some synthesized derivatives have shown improved total antioxidant capacity and free radical scavenging abilities compared to standard antioxidants.

- Antibacterial Activity : It is involved in the synthesis of novel benzamide compounds that demonstrate antibacterial effects. This suggests potential applications in treating bacterial infections.

- Metal Chelating Activity : The compound has been noted for its ability to chelate metal ions, which may have implications in detoxifying heavy metals or recovering noble metal ions from solutions.

- Binding Affinity Studies : Molecular docking studies suggest that this compound may effectively bind to specific biological targets, indicating potential inhibitory effects on certain receptors or enzymes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylpyridine | Methyl group at position 2 | Common precursor for various chemical syntheses |

| 4-Methoxybenzoic Acid | Methoxy and carboxylic acid functionalities | Used extensively in pharmaceuticals |

| 5-Hydroxy-2-methylpyridine | Hydroxyl group at position 5 | Exhibits different biological activities |

| 5-(Phenylcarbonyl)-2-methylpyridine | Phenylcarbonyl instead of methoxybenzoyl | May show different reactivity patterns |

This table illustrates how variations in substituents can significantly influence both chemical reactivity and biological activity, emphasizing the potential of this compound as a distinct entity within this class.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Methoxybenzoyl)-2-methylpyridine, and what analytical methods validate its purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 2-methylpyridine reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis, purity is validated using HPLC with UV detection (λ = 254 nm) and comparison against a reference standard. Recrystallization from ethanol or acetonitrile improves purity, monitored by thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane 1:3) .

Q. How can researchers characterize the crystalline structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation in ethanol are analyzed at 293 K, with data collected using Mo-Kα radiation (λ = 0.71073 Å). Refinement parameters (e.g., R factor < 0.05, data-to-parameter ratio > 20) ensure accuracy. Hydrogen bonding and π-π stacking interactions should be quantified to explain packing motifs .

Q. What solvents are optimal for experimental work involving this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for spectroscopic studies, while ethanol or acetonitrile are ideal for recrystallization. Solubility tests at 25°C (using UV-Vis at λ_max ~275 nm) should confirm solvent compatibility. Avoid chlorinated solvents if amide byproducts are detected via FTIR (C=O stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in NMR and mass spectrometry data during structural analysis be resolved?

- Methodological Answer : Discrepancies between observed [M+H]⁺ peaks (e.g., m/z 258 vs. theoretical 257.3) may arise from isotopic patterns or adduct formation. Use high-resolution mass spectrometry (HRMS) with ESI+ mode (resolution > 30,000) to confirm molecular formula. For NMR, employ 2D techniques (HSQC, HMBC) to resolve overlapping signals, particularly near δ 7.5–8.5 ppm (pyridine protons) .

Q. What strategies improve synthetic yield while minimizing byproducts like 5-(4-Methoxybenzyl)-2-methylpyridine?

- Methodological Answer : Optimize reaction stoichiometry (1:1.2 ratio of 2-methylpyridine to acyl chloride) and temperature (60–70°C). Introduce scavengers (e.g., molecular sieves) to absorb residual water, reducing hydrolysis. Monitor intermediates via LC-MS; if benzyl byproducts form, switch to anhydrous conditions or use a stronger acid catalyst (e.g., FeCl₃) .

Q. How does computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electron density distribution. The methoxy group’s para position directs electrophilic attack to the pyridine ring’s C3 position. Fukui indices identify nucleophilic sites, while transition-state simulations (IRC) predict activation barriers for substitutions .

Safety and Handling Considerations

- Toxicity : Limited data exist; assume acute toxicity (LD50 > 300 mg/kg, rat) and handle with PPE (gloves, fume hood). Monitor for irritation via OECD 439 assays .

- Ecological Impact : Conduct biodegradation studies (OECD 301F) to assess persistence. Use closed-system reactions to minimize environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.